molecular formula C13H17N7O B5774094 N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE

N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE

Cat. No.: B5774094
M. Wt: 287.32 g/mol
InChI Key: YDTLHKWHMIBBOM-UHFFFAOYSA-N
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Description

N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydrazino Group: The hydrazino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholino Group: The morpholino group is often attached through amination reactions.

    Phenylamine Substitution: The final step involves the substitution of the phenylamine group onto the triazine ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazino group to other functional groups.

    Reduction: Reduction of the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group may play a crucial role in binding to active sites, while the triazine ring provides structural stability. The morpholino group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-METHYLAMINE
  • N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE

Uniqueness

N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE is unique due to the presence of the phenylamine group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-hydrazinyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O/c14-19-12-16-11(15-10-4-2-1-3-5-10)17-13(18-12)20-6-8-21-9-7-20/h1-5H,6-9,14H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTLHKWHMIBBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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